N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-5-12-14-7-10(8-17(12)16-9)15-13(18)6-11-3-2-4-19-11/h2-5,7-8H,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUOFKJEVKKUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final step involves the acylation of the intermediate to form the acetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the pyrazolo[1,5-a]pyrimidine and thiophene moieties.
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammatory responses.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-(2-Methylpyrazolo[1,5-a]Pyrimidin-6-yl)Acetamide
N-[5-(Acetyloxy)-2-(4-Chlorophenyl)-4-Oxo-4,5-Dihydropyrazolo[1,5-a]Quinoxalin-7-yl]Acetamide
- Activity : Potent MAO-A inhibitor (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B .
- Structural Contrast: Incorporates a quinoxaline ring instead of pyrimidine and a chlorophenyl group. The additional acetyloxy moiety may improve solubility and metabolic stability.
Thiophene-Containing Acetamides
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide
- Synthesis: Two-step process involving conversion of 2-(thiophen-2-yl)acetic acid to its chloride, followed by reaction with 2-aminothiophene-3-carbonitrile .
Triazole and Benzothiazole-Linked Acetamides
(R)-N-(Benzo[d]Thiazol-2-yl)-2-(1-Phenyl-3,4-Dihydroisoquinolin-2(1H)-yl)Acetamide
- Activity : Dual MAO-B and BChE inhibitor, highlighting the role of the benzothiazole group in enhancing inhibitory polypharmacology .
- Comparison : The benzo[d]thiazole moiety offers a larger aromatic surface for hydrophobic interactions compared to the pyrazolo-pyrimidine core.
Structural and Functional Analysis Table
Implications for Drug Design
- Thiophene vs. Phenyl Groups : The thiophene’s sulfur atom may improve membrane permeability and offer unique hydrogen-bonding interactions compared to fluorophenyl analogs.
- Pyrazolo-Pyrimidine Core : Enhances rigidity and planar structure, favoring interactions with flat enzyme active sites (e.g., MAO-A’s substrate cavity) .
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro) on aryl rings can modulate potency and selectivity, as seen in MAO inhibitors .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the condensation of pyrazolo[1,5-a]pyrimidine precursors with thiophene-2-yl acetic acid derivatives. Key steps include:
- Alkylation : Use sodium methylate as a base and 2-chloroacetamide derivatives for coupling, ensuring a 2.6–2.8-fold molar excess to drive the reaction .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity, while inert atmospheres prevent oxidation .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/dioxane) improves purity. Temperature control (60–80°C) and reaction time optimization (8–12 hours) are critical for yields >70% .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at pyrazolo[1,5-a]pyrimidin-2-yl and thiophen-2-yl motifs) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃N₄O₂S) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
- Assay validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
- Orthogonal assays : Combine enzymatic inhibition studies with cell viability assays (MTT/XTT) to confirm target specificity .
- Stability testing : Monitor compound degradation in cell culture media via LC-MS to rule out false negatives .
Advanced: What computational approaches predict binding affinity to protein targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the acetamide group and π-π stacking with the thiophene ring .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for SAR optimization .
Basic: What are the key stability considerations for storage and handling?
- Storage : Keep at -20°C under argon to prevent hydrolysis of the acetamide group. Desiccants (silica gel) mitigate moisture-induced degradation .
- Light sensitivity : Amber vials reduce photodegradation of the thiophene moiety .
Advanced: How to design SAR studies to optimize pharmacological profiles?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups at the pyrimidine C-2 position to assess steric/electronic effects on bioactivity .
- In silico screening : Prioritize analogs with improved LogP (1.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Basic: What solvent systems optimize purification?
- Recrystallization : Ethanol/water (7:3 v/v) achieves >90% purity. For challenging separations, use DCM/hexane (1:1) gradients in column chromatography .
Advanced: How to address low reproducibility in synthesis?
- Reaction informatics : Apply ICReDD’s quantum chemical calculations to predict optimal conditions (e.g., solvent polarity, catalyst loading) and create a feedback loop between computational and experimental data .
- Protocol standardization : Document pH (6.5–7.5), stirring rates (500–800 rpm), and reagent batch sources to minimize variability .
Advanced: What in vitro models study metabolic pathways?
- Liver microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the thiophene ring) .
- CYP450 inhibition assays : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .
Basic: What intermolecular interactions are observed in crystallography?
- X-ray diffraction : Reveals hydrogen bonding between the acetamide NH and pyrimidine N-1, plus π-π stacking between thiophene and pyrazolo rings .
- Packing motifs : Orthorhombic crystal systems with Z’ = 2 indicate dimeric interactions via van der Waals forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
